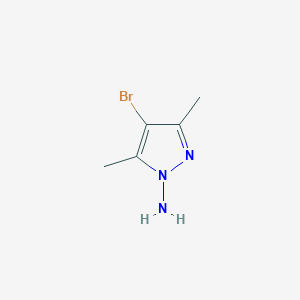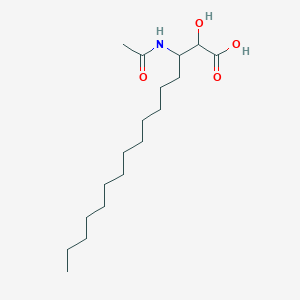
3-Acetamido-2-hydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-2-hydroxyhexadecanoic acid is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a hexadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-hydroxyhexadecanoic acid typically involves the acylation of 2-hydroxyhexadecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate mixed anhydride, which then undergoes nucleophilic attack by the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-2-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Reformation of the hydroxy group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Acetamido-2-hydroxyhexadecanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Acetamido-2-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetamido groups play a crucial role in its biological activity. For example, the hydroxy group can participate in hydrogen bonding, while the acetamido group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyhexadecanoic acid: A structurally similar compound with a hydroxy group but lacking the acetamido group.
3-Hydroxyhexadecanoic acid: Another similar compound with a hydroxy group at a different position on the hexadecanoic acid backbone.
Uniqueness
3-Acetamido-2-hydroxyhexadecanoic acid is unique due to the presence of both the hydroxy and acetamido groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110073-38-6 |
|---|---|
Formule moléculaire |
C18H35NO4 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
3-acetamido-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19-15(2)20)17(21)18(22)23/h16-17,21H,3-14H2,1-2H3,(H,19,20)(H,22,23) |
Clé InChI |
OLMJAPIHNMONSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C(C(=O)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
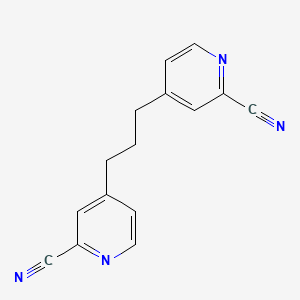
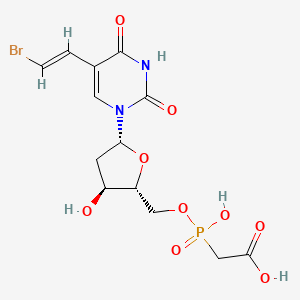
![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)

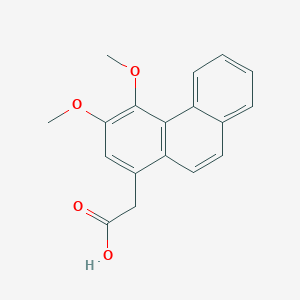

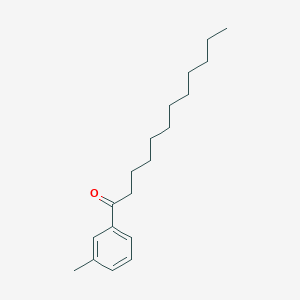
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
